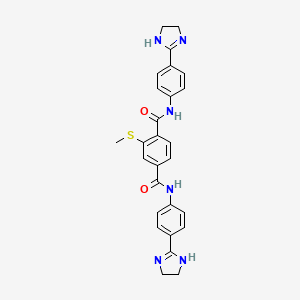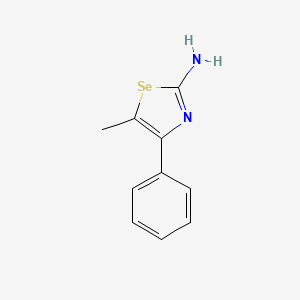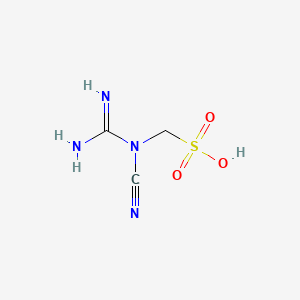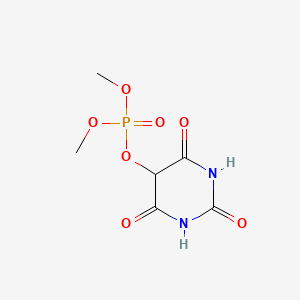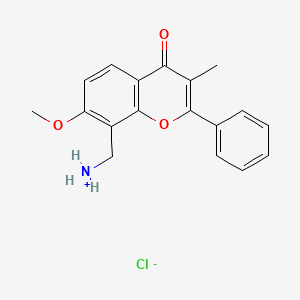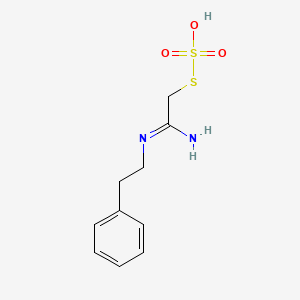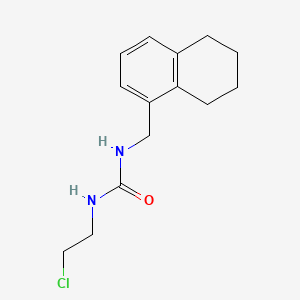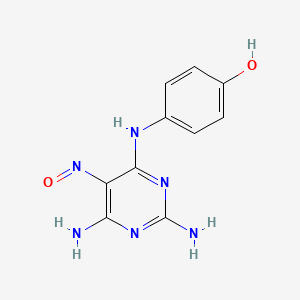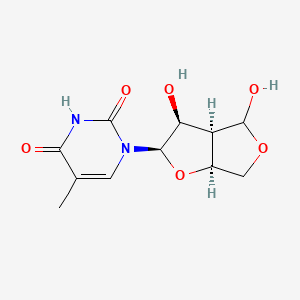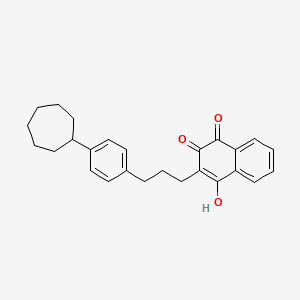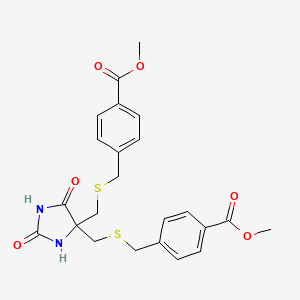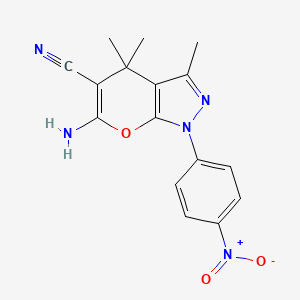
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol: is a synthetic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol typically involves the following steps:
Starting Material: The synthesis begins with D-glucose.
Protection: The hydroxyl groups of D-glucose are protected using acetonides or benzyl groups to prevent unwanted reactions.
Reduction: The protected glucose is then reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form a pyrrolidine ring.
N-Benzylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol is used as a glycosidase inhibitor in various chemical studies to understand enzyme mechanisms and develop new inhibitors .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of glycosidases in various biological processes .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its ability to inhibit glycosidases .
Industry: In the industrial sector, this compound is used in the synthesis of complex carbohydrates and glycosidase inhibitors for pharmaceutical applications .
Mechanism of Action
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol exerts its effects by mimicking the transition state of glycosidase-catalyzed reactions. It binds to the active site of glycosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological
Properties
CAS No. |
117781-09-6 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2R,3S,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13+/m0/s1 |
InChI Key |
GJXFUTMBLXCJRJ-WUHRBBMRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


